molecular formula C6H3F3N2O2 B15251972 4-(Difluoromethyl)-3-fluoro-2-nitropyridine

4-(Difluoromethyl)-3-fluoro-2-nitropyridine

Cat. No.: B15251972
M. Wt: 192.10 g/mol
InChI Key: ICGJZQDDFQDVGN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluoro-2-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents under specific reaction conditions . The nitration process can be carried out using mixed acids (e.g., nitric acid and sulfuric acid) under controlled temperature and reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is particularly advantageous for large-scale production, reducing waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(Difluoromethyl)-3-fluoro-2-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-(Difluoromethyl)-3-fluoro-2-nitropyridine can be compared with other fluorinated pyridine derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

4-(difluoromethyl)-3-fluoro-2-nitropyridine

InChI

InChI=1S/C6H3F3N2O2/c7-4-3(5(8)9)1-2-10-6(4)11(12)13/h1-2,5H

InChI Key

ICGJZQDDFQDVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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